molecular formula C17H31NO B3892988 N-cyclohexyl-N-(2,2,5-trimethylhex-4-enyl)acetamide

N-cyclohexyl-N-(2,2,5-trimethylhex-4-enyl)acetamide

Cat. No.: B3892988
M. Wt: 265.4 g/mol
InChI Key: CGXLUGPSAIWBRH-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-(2,2,5-trimethylhex-4-enyl)acetamide is an organic compound characterized by its unique structure, which includes a cyclohexyl group and a trimethylhexenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-(2,2,5-trimethylhex-4-enyl)acetamide typically involves the reaction of cyclohexylamine with 2,2,5-trimethylhex-4-enyl chloride in the presence of a base, followed by acylation with acetic anhydride. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require refluxing to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-(2,2,5-trimethylhex-4-enyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted acetamides.

Scientific Research Applications

N-cyclohexyl-N-(2,2,5-trimethylhex-4-enyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-(2,2,5-trimethylhex-4-enyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-(2,2,5-trimethylhex-4-enyl)acetamide shares structural similarities with other acetamide derivatives, such as this compound and this compound.

Uniqueness

  • The presence of both cyclohexyl and trimethylhexenyl groups in this compound imparts unique physicochemical properties, such as enhanced lipophilicity and steric hindrance, which may influence its reactivity and biological activity.

Properties

IUPAC Name

N-cyclohexyl-N-(2,2,5-trimethylhex-4-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO/c1-14(2)11-12-17(4,5)13-18(15(3)19)16-9-7-6-8-10-16/h11,16H,6-10,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXLUGPSAIWBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C)(C)CN(C1CCCCC1)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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